

# Physical and chemical properties of 1,5-dimethyl-1H-pyrazol-4-amine

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## Compound of Interest

Compound Name: **1,5-dimethyl-1H-pyrazol-4-amine**

Cat. No.: **B176705**

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An In-Depth Technical Guide to **1,5-dimethyl-1H-pyrazol-4-amine**: Properties, Synthesis, and Applications

## Introduction

## Overview and Significance

**1,5-dimethyl-1H-pyrazol-4-amine** is a substituted pyrazole derivative that has emerged as a molecule of significant interest within the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" in pharmacology, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.<sup>[1][2]</sup> The specific arrangement of the dimethyl and amine substituents on this particular isomer provides a unique electronic and steric profile, making it a valuable and versatile building block for the synthesis of complex therapeutic agents.<sup>[3]</sup> This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

## Nomenclature and Identification

Proper identification is critical for sourcing and regulatory purposes. The compound is systematically identified by the following descriptors:

Identifier	Value
IUPAC Name	1,5-dimethyl-1H-pyrazol-4-amine
Synonyms	1,5-dimethylpyrazol-4-amine, 4-Amino-1,5-dimethylpyrazole
CAS Number	573813-08-4 (for free base)
Molecular Formula	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub>
Molecular Weight	111.15 g/mol <a href="#">[4]</a>
InChI Key	JKSYHPUINDBWRF-UHFFFAOYSA-N <a href="#">[5]</a>

## Molecular Structure

The structure consists of a five-membered pyrazole ring with methyl groups at the N1 and C5 positions and a primary amine group at the C4 position. This substitution pattern is key to its utility in building more complex molecules.

Caption: Chemical structure of **1,5-dimethyl-1H-pyrazol-4-amine**.

## Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, influencing everything from reaction conditions to formulation. While extensive experimental data for this specific isomer is not widely published, the following table summarizes key computed properties and data from closely related isomers to provide a reliable profile.

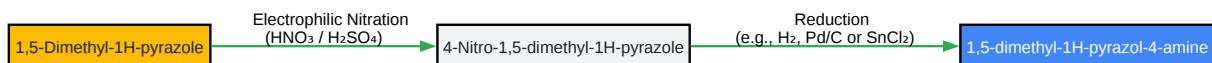
Property	Value / Observation	Source / Rationale
Appearance	Expected to be a solid at room temperature.	Based on related aminopyrazoles. <a href="#">[6]</a>
Melting Point	Not experimentally reported. Related isomer 1,5-dimethyl-1H-pyrazol-3-amine melts at 65-68 °C.	<a href="#">[6]</a>
Boiling Point	Not experimentally reported. Related isomer 1,5-dimethyl-1H-pyrazol-3-amine boils at 234.7 °C at 760 mmHg.	<a href="#">[6]</a>
Solubility	Expected to have some solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.	General property of small amine-containing heterocycles.
pKa	The amine group is basic. The exact pKa is not reported, but it is expected to be in the range of typical aromatic amines.	Chemical intuition based on structure.
XLogP3	0.0	PubChemLite (Predicted) <a href="#">[5]</a>
Stability	The compound is stable under standard ambient conditions. Store in a dry, cool, and well-ventilated place. <a href="#">[7]</a>	General guidance for amine compounds.

## Synthesis and Manufacturing

A robust and scalable synthetic route is paramount for the utilization of any chemical intermediate in drug development. While multiple strategies exist for pyrazole synthesis, a common and logical approach for this target involves the functionalization of a pre-formed pyrazole ring.

## Proposed Synthetic Pathway

A plausible and efficient synthesis starts with the commercially available 1,5-dimethyl-1H-pyrazole. The strategy involves introducing a nitro group at the 4-position via electrophilic nitration, followed by a standard reduction to yield the target amine. This two-step process is generally high-yielding and utilizes common laboratory reagents.



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Caption: Proposed two-step synthesis of **1,5-dimethyl-1H-pyrazol-4-amine**.

## Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard organic chemistry procedures for nitration and nitro group reduction.

### Step 1: Nitration of 1,5-Dimethyl-1H-pyrazole

- Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add 1,5-dimethyl-1H-pyrazole to concentrated sulfuric acid.
- Reagent Addition: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.
  - Causality: The strong acid mixture generates the nitronium ion ( $\text{NO}_2^+$ ), the active electrophile. The electron-rich pyrazole ring readily undergoes electrophilic aromatic substitution.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring completion by TLC.
- Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) until basic. The product, 4-nitro-1,5-dimethyl-1H-

pyrazole, will precipitate and can be collected by filtration, washed with water, and dried.

#### Step 2: Reduction of 4-Nitro-1,5-dimethyl-1H-pyrazole

- Setup: To a flask containing the 4-nitro intermediate, add a solvent such as ethanol or ethyl acetate.
- Catalyst/Reagent Addition: Add a reducing agent. A common choice is tin(II) chloride ( $\text{SnCl}_2$ ) in concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
  - Causality: These reagents are highly effective for the chemoselective reduction of an aromatic nitro group to a primary amine without affecting the pyrazole ring.
- Reaction: If using  $\text{SnCl}_2$ , heat the mixture to reflux. If using catalytic hydrogenation, stir vigorously under a positive pressure of hydrogen gas. Monitor the reaction by TLC until the starting material is consumed.
- Workup:
  - For  $\text{SnCl}_2$  reduction: Cool the reaction, make it strongly basic with NaOH to precipitate tin salts, and extract the product into an organic solvent (e.g., ethyl acetate).
  - For catalytic hydrogenation: Filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography or recrystallization to yield pure **1,5-dimethyl-1H-pyrazol-4-amine**.

## Chemical Reactivity and Spectral Profile

### Reactivity Profile

The reactivity of **1,5-dimethyl-1H-pyrazol-4-amine** is dominated by the nucleophilic character of the 4-amino group.

- N-Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a

common first step in building more complex drug candidates.

- **N-Alkylation:** The amine can be alkylated using alkyl halides, though conditions must be controlled to avoid over-alkylation.
- **Condensation Reactions:** It can participate in condensation reactions with aldehydes and ketones to form imines, which can be further reduced to secondary amines.[\[1\]](#)
- **Ring Reactivity:** The pyrazole ring itself is relatively electron-rich due to the donating effects of the amine and methyl groups. While the 4-position is substituted, the 3-position is a potential site for further electrophilic substitution, though this is less common than reactions at the amine.

## Spectroscopic Analysis

Spectroscopic data is essential for structural confirmation and quality control. The following table outlines the expected spectral characteristics.

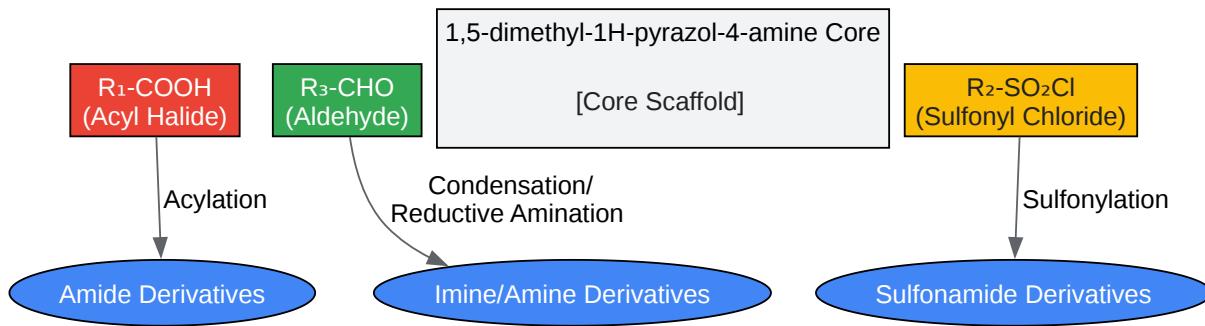
Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Two sharp singlets for the two methyl groups (N-CH<sub>3</sub> and C-CH<sub>3</sub>).</li><li>- A singlet for the C3-H proton on the pyrazole ring.</li><li>- A broad singlet for the -NH<sub>2</sub> protons, which is exchangeable with D<sub>2</sub>O.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Five distinct signals corresponding to the five carbon atoms in the molecule (two methyl carbons and three ring carbons).</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- A pair of N-H stretching bands in the 3300-3500 cm<sup>-1</sup> region, characteristic of a primary amine.</li><li>- C-H stretching bands just below 3000 cm<sup>-1</sup>.</li><li>- C=C and C=N stretching vibrations from the pyrazole ring in the 1400-1600 cm<sup>-1</sup> region.</li></ul>
Mass Spec (EI)	<ul style="list-style-type: none"><li>- A molecular ion (M<sup>+</sup>) peak at m/z = 111.</li></ul>

# Applications in Research and Drug Development

The primary value of **1,5-dimethyl-1H-pyrazol-4-amine** lies in its role as a versatile scaffold in medicinal chemistry.

## Role as a Key Building Block

Its structure allows for easy and predictable functionalization, making it an ideal starting point for creating libraries of compounds for high-throughput screening. The amine serves as a handle for introducing diverse side chains, which can be tailored to interact with specific biological targets.



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## Sources

- 1. Buy [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine [smolecule.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride [myskinrecipes.com]

- 4. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1,5-dimethyl-1h-pyrazol-4-amine (C5H9N3) [pubchemlite.lcsb.uni.lu]
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